molecular formula C13H21N3O B2835459 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 2200425-13-2

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Cat. No.: B2835459
CAS No.: 2200425-13-2
M. Wt: 235.331
InChI Key: VHSCFAAWAOVEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine (CAS 2200425-13-2) is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . Its structure features a pyridazine heterocycle, a scaffold recognized in medicinal chemistry for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity that can be critical for drug-target interactions . The incorporation of a pyrrolidine ring further enhances its potential as a versatile building block in drug discovery. This compound is presented as a key intermediate for researchers exploring the development of novel therapeutic agents. It is intended for use in hit-to-lead optimization campaigns, library synthesis, and structure-activity relationship (SAR) studies. The presence of the pyridazine ring may offer advantageous properties in candidate optimization, such as reducing undesired interactions with the cardiac hERG potassium channel . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all related compounds in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

3-tert-butyl-6-(pyrrolidin-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-13(2,3)11-6-7-12(16-15-11)17-9-10-5-4-8-14-10/h6-7,10,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCFAAWAOVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl and pyrrolidin-2-ylmethoxy substituents. One common approach is to start with a pyridazine precursor and perform a series of substitution reactions under controlled conditions. For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base, while the pyrrolidin-2-ylmethoxy group can be added using pyrrolidine and a suitable alkylating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, dichloromethane, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyridazine analogs .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

This compound is primarily recognized for its potential in anticancer drug development . The pyridazine scaffold is common among pharmacologically active molecules, and derivatives of this compound have shown promising results against various cancer cell lines.

Research Findings:

  • Cytotoxicity Assays: Researchers utilize assays like MTT and flow cytometry to evaluate the cytotoxic effects of synthesized derivatives against cancer cells. Preclinical trials have indicated enhanced activity with specific substitutions on the pyridazine ring, leading to significant apoptosis induction in targeted cancer types.

Neuropharmacology

In the field of neuropharmacology, 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is studied for its neuroprotective properties .

Research Findings:

  • Neuroprotection Studies: The compound has been tested in vitro using oxidative stress models to assess its protective effects on retinal ganglion cells, particularly in conditions like glaucoma. In vivo studies have further demonstrated its ability to promote vascular relaxation and preserve neuronal health.

Anticonvulsant Properties

The compound is also being explored for its potential as an anticonvulsant agent .

Research Findings:

  • Seizure Models: Efficacy tests conducted using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models have shown that modifications to the pyrrolidine ring can significantly influence anticonvulsant activity, with some derivatives exhibiting notable seizure threshold elevation.

Cardiovascular Pharmacology

Another significant application of this compound lies in its role as a phosphodiesterase-III (PDE-III) inhibitor , which has implications for treating heart failure and other cardiac conditions.

Research Findings:

  • Inhibitory Effects: In vitro assays have been performed to assess the compound's inhibitory effects on PDE-III activity. Certain derivatives have emerged as potent inhibitors, suggesting their potential utility in managing cardiac dysfunctions.

Summary of Applications

The following table summarizes the various applications and findings related to 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine:

Application AreaDescriptionMethods UsedKey Findings
Anticancer ResearchDevelopment of anticancer drugs utilizing the pyridazine scaffoldMTT assays, flow cytometryPromising cytotoxicity against specific cancer types
NeuroprotectionProtecting retinal ganglion cells in neurodegenerative diseasesIn vitro oxidative stress modelsPreservation of neuronal health and vascular relaxation
Anticonvulsant ActivityPotential treatment for epilepsy and seizure disordersMES and PTZ seizure modelsSignificant elevation of seizure threshold with specific derivatives
Cardiovascular HealthPDE-III inhibition for heart failure treatmentIn vitro PDE activity assaysIdentification of potent PDE-III inhibitors among derivatives

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and its substituents can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Pyridazine/Pyridine Derivatives

Methoxy vs. Hydroxy Substitutions
  • Triazolo[4,3-b]pyridazine Derivatives : In triazolo[4,3-b]pyridazine analogs (e.g., compounds 4a–g , 5 , 6a,b ), methoxy substitution on the phenyl ring enhances cytotoxicity, whereas hydroxy substitution optimizes antiproliferative activity. For example, methoxy-substituted derivatives showed superior inhibition against cancer cell lines (e.g., IC₅₀ values < 10 µM), while hydroxy analogs exhibited selectivity in apoptosis induction .
Pyrrolidine Ring Saturation and Isomerism
  • Pyridazinium Antimicrobials: Saturated pyrrolopyridazines (e.g., cis-isomers) demonstrate stronger activity against Pseudomonas aeruginosa and Candida albicans compared to aromatic derivatives. Partially saturated analogs are more active against Staphylococcus aureus and Bacillus subtilis .
  • 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine : The fully saturated pyrrolidine ring may enhance antimicrobial activity against Gram-negative bacteria, though direct data are lacking.

Structural Analogues from Patent and Catalogs

EUROPEAN PATENT EP 4 374 877 A2

A structurally complex derivative (Example 404) features a pyrrolidin-2-ylmethoxy group linked to a difluorophenyl ring. This compound’s design prioritizes kinase inhibition through steric bulk and fluorine-mediated electronic effects .

Pyridine Derivatives from Catalogs
  • tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate: The pyrrolidin-1-yl substitution (vs. Fluorine substitution here enhances metabolic stability but may reduce solubility .

Biological Activity

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by a pyridazine ring and a tert-butyl group, enhances its lipophilicity, potentially improving its pharmacokinetic properties. This article reviews the biological activities of this compound, focusing on its anticancer, anticonvulsant, anti-inflammatory, and neuroprotective properties.

PropertyValue
Molecular FormulaC16H25N3O3
Molecular Weight295.39 g/mol
IUPAC Name3-tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
StructureChemical Structure

Anticancer Activity

Research indicates that 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine shows significant potential in cancer therapy. The compound has been tested against various cancer cell lines using assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis induction.

Key Findings:

  • Cytotoxicity: Derivatives of this compound exhibited promising results in preclinical trials, particularly against breast and lung cancer cell lines.
  • Mechanism of Action: It is believed that the compound induces apoptosis through mitochondrial pathways and may inhibit specific signaling pathways involved in tumor progression.

Anticonvulsant Properties

The anticonvulsant effects of 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine have been evaluated using various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model.

Key Findings:

  • Seizure Threshold Elevation: Certain derivatives demonstrated significant increases in seizure thresholds, indicating potential efficacy in treating epilepsy.
  • Structure-Activity Relationship (SAR): Modifications to the pyrrolidine ring were shown to enhance anticonvulsant activity, suggesting that specific substitutions can optimize therapeutic effects.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can suppress the activity of cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

Key Findings:

  • COX Inhibition: In vitro assays indicated that 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine effectively inhibited COX-2 with an IC50 comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Efficacy: Animal models demonstrated reduced edema and inflammation following treatment with this compound, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Beyond its anticonvulsant properties, this compound may offer neuroprotective benefits. Preliminary studies suggest it could protect neuronal cells from oxidative stress and apoptosis.

Key Findings:

  • Cell Viability: In models of neurodegeneration, treatment with 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine improved cell viability and reduced markers of oxidative damage.
  • Potential Applications: These findings suggest a role for this compound in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including nucleophilic substitution and coupling reactions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in substitution steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyridazine functionalization .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
    • Yield Optimization : Use column chromatography (silica gel, hexane/EtOAc gradients) for purification, achieving >80% purity .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with pyrrolidine methoxy protons appearing as multiplets (δ 3.5–4.2 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. 289.35 g/mol) and fragmentation patterns .

Q. How should researchers ensure the compound’s stability during storage and experimentation?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine moiety .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., silylation steps) .
  • Degradation Monitoring : Perform stability tests via TLC or HPLC at 25°C/60% RH over 14 days .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data reported for pyridazine derivatives in different studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) .
  • Structural Analog Analysis : Test 3-Tert-butyl-6-[(piperidin-2-yl)methoxy]pyridazine to isolate pyrrolidine’s stereochemical effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across cell lines or receptor subtypes .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases), focusing on the tert-butyl group’s hydrophobic pockets .
  • DFT Calculations : Gaussian 16 optimizes geometries to identify electrophilic sites (e.g., pyridazine N-atoms) for functionalization .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental approaches elucidate the mechanism of action for this compound in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure kᵢₙₕ using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isotopic Labeling : Incorporate ¹⁸O or ²H to track bond cleavage in time-resolved MS experiments .
  • Mutagenesis : Engineer enzyme active sites (e.g., Ala scanning) to identify critical residues for binding .

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s pharmacological profile?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
  • Pharmacokinetic Testing : Compare AUC(0–24) and t₁/₂ of (R)- vs. (S)-pyrrolidine derivatives in rodent models .
  • Crystallography : Solve X-ray structures of enantiomer-protein complexes to map stereospecific interactions .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents on the pyridazine core?

  • Methodological Answer :

  • Fragment Replacement : Substitute tert-butyl with cyclopropyl or adamantyl to assess steric effects on potency .
  • Bioisosterism : Replace pyrrolidine methoxy with morpholine or thiomorpholine to modulate solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.